[(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate
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Overview
Description
[(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluoropyridinyl group, a pyrazolyl group, an oxazinan ring, and a triazolyl-substituted phenyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the individual building blocks, such as the fluoropyridinyl and pyrazolyl groups. These building blocks are then coupled using various organic reactions, including nucleophilic substitution and cyclization reactions, to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, [(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its various functional groups could enable it to bind to specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties may make it suitable for specific industrial applications, such as catalysis or material science.
Mechanism of Action
The mechanism of action of [(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s functional groups enable it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate include other fluoropyridinyl and pyrazolyl derivatives, as well as compounds containing oxazinan and triazolyl groups. Examples include:
- Fluoropyridinyl-pyrazolyl derivatives
- Oxazinan-triazolyl compounds
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2265899-50-9 |
---|---|
Molecular Formula |
C92H90F4N28O9 |
Molecular Weight |
1807.9 g/mol |
IUPAC Name |
[(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate |
InChI |
InChI=1S/4C23H22FN7O2.H2O/c4*1-16-3-6-21(31-26-8-9-27-31)18(13-16)23(32)30-10-2-12-33-22(30)15-29-11-7-20(28-29)19-5-4-17(24)14-25-19;/h4*3-9,11,13-14,22H,2,10,12,15H2,1H3;1H2/t4*22-;/m0000./s1 |
InChI Key |
VFOCOQRYYZPTLV-RUCMDRKWSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCO[C@H]3CN4C=CC(=N4)C5=NC=C(C=C5)F.CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCO[C@H]3CN4C=CC(=N4)C5=NC=C(C=C5)F.CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCO[C@H]3CN4C=CC(=N4)C5=NC=C(C=C5)F.CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCO[C@H]3CN4C=CC(=N4)C5=NC=C(C=C5)F.O |
Canonical SMILES |
CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCOC3CN4C=CC(=N4)C5=NC=C(C=C5)F.CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCOC3CN4C=CC(=N4)C5=NC=C(C=C5)F.CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCOC3CN4C=CC(=N4)C5=NC=C(C=C5)F.CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCOC3CN4C=CC(=N4)C5=NC=C(C=C5)F.O |
Origin of Product |
United States |
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